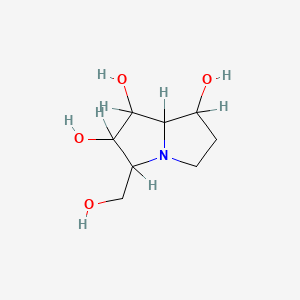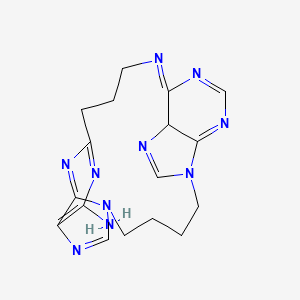
1,2,7-Trihydroxy-3-(hydroxymethyl)hexahydro-1H-pyrrolizine
Vue d'ensemble
Description
1,2,7-Trihydroxy-3-(hydroxymethyl)hexahydro-1H-pyrrolizine is a natural product found in Castanospermum australe with data available.
Applications De Recherche Scientifique
Asymmetric Synthesis and Natural Product Derivation
Researchers have developed diastereoselective and modular approaches for synthesizing structures characteristic of several natural pyrrolizidine products. For example, the asymmetric synthesis of (-)-7-epiaustraline and (+)-1,7-diepiaustraline demonstrates the utility of the oxazolidinone group in facilitating reactions essential for producing complex natural structures (Tang & Pyne, 2003). Similarly, the selenium-promoted synthesis of enantiopure hexahydro-1H-pyrrolizines and related compounds from enantiomerically pure β-aminoalcohol showcases innovative methods for generating these structures with high enantiomeric purity (Tiecco et al., 2008).
Synthesis of Polyhydroxylated Pyrrolizidines
The synthesis of polyhydroxylated pyrrolizidines, such as (+)-alexine and (-)-7-epi-alexine, employs stereodefined elaboration of functionalized pyrrolidine derivatives, showcasing the potential of these compounds as glycosidase inhibitors. This highlights the intersection of synthetic chemistry and biological activity in research (Takahashi et al., 2008).
Advanced Synthetic Techniques
Further research has explored more advanced synthetic techniques for creating structurally complex and biologically relevant molecules. For instance, the stereoselective synthesis of (7aS)-1-Methylenehexahydro-1H-pyrrolizine and its reduction to (-)-heliotridane demonstrates the capability to construct alkaloid structures with specific stereochemistry, which is crucial for studying the biological activities of these compounds (Lysenko & Kulinkovich, 2005).
Biological Applications and Mechanistic Insights
Research into the biological applications and mechanistic insights of pyrrolizidine structures has also been significant. For instance, the major pyrrolic glutathione conjugate of Retronecine-Type Pyrrolizidine Alkaloids in liver microsomes and rats was identified, providing critical insights into the metabolism of hepatotoxic pyrrolizidine alkaloids and their interactions with biomolecules (Chen et al., 2016).
Propriétés
IUPAC Name |
3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQMLBKBQCVDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C(C(C2C1O)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,7-Trihydroxy-3-(hydroxymethyl)hexahydro-1H-pyrrolizine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,12b-dimethyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B1208067.png)






![2-[(2,2-Dimethylcyclopropanecarbonyl)amino]oct-2-enoic acid](/img/structure/B1208079.png)

